molecular formula C15H31BrF3N B14676386 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide CAS No. 38762-58-2

12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide

Cat. No.: B14676386
CAS No.: 38762-58-2
M. Wt: 362.31 g/mol
InChI Key: OMTGOOXRMRLRAN-UHFFFAOYSA-M
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Description

12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide is a chemical compound known for its unique structural properties and applications. It is a quaternary ammonium compound with a trifluoromethyl group attached to a long alkyl chain. This compound is often used in various scientific and industrial applications due to its surfactant properties and ability to interact with biological membranes .

Preparation Methods

The synthesis of 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with trimethylamine and a trifluoromethylating agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the formation of the quaternary ammonium salt. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide.

Scientific Research Applications

12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide involves its interaction with biological membranes. The trifluoromethyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to increased permeability and potential cell lysis. The compound’s quaternary ammonium structure also enables it to interact with negatively charged components of the cell membrane, further enhancing its effects .

Comparison with Similar Compounds

Similar compounds to 12,12,12-Trifluoro-N,N,N-trimethyldodecan-1-aminium bromide include:

The uniqueness of this compound lies in its trifluoromethyl group, which significantly enhances its chemical and biological properties compared to other similar compounds.

Properties

CAS No.

38762-58-2

Molecular Formula

C15H31BrF3N

Molecular Weight

362.31 g/mol

IUPAC Name

trimethyl(12,12,12-trifluorododecyl)azanium;bromide

InChI

InChI=1S/C15H31F3N.BrH/c1-19(2,3)14-12-10-8-6-4-5-7-9-11-13-15(16,17)18;/h4-14H2,1-3H3;1H/q+1;/p-1

InChI Key

OMTGOOXRMRLRAN-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCC(F)(F)F.[Br-]

Origin of Product

United States

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